molecular formula C13H13N5OS B2503351 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338394-82-4

6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2503351
CAS-Nummer: 338394-82-4
Molekulargewicht: 287.34
InChI-Schlüssel: WOABBYCVPXZSHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Profile: 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 338394-82-4) is an organic compound with the molecular formula C13H13N5OS and a molecular weight of 287.34 g/mol. It has a predicted density of 1.45±0.1 g/cm3 and a melting point of 280-282°C [ ]. Core Scaffold and Research Significance: This compound is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile structure of high interest in medicinal chemistry and drug discovery [ ]. The TP core is isoelectronic with the purine ring, allowing it to function as a potent bio-isostere in the design of novel enzyme inhibitors and receptor modulators [ ]. Its intrinsic metal-chelating properties, stemming from multiple nitrogen electron donors, further enable applications in designing metal complexes for therapeutic and diagnostic research [ ]. Key Research Applications: Oncology and Antitumor Research: [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-tumor activities in vitro. Structural modifications at various positions on the core scaffold can lead to potent compounds against human cancer cell lines, making this chemical class a promising area for the development of new anticancer agents [ ]. Antiviral Discovery: The TP scaffold has been identified as a viable chemotype for inhibiting the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity. This represents a novel mechanism of action in the search for anti-HIV agents, particularly against targets not yet addressed by current therapeutics [ ]. Neuroscience and CNS Drug Discovery: Related TP structures have shown potent activity as positive modulators of the GABAA receptor, exhibiting pronounced anticonvulsant effects in preclinical models with lower neurotoxicity. This highlights the scaffold's utility in developing potential treatments for neurological disorders such as epilepsy [ ]. Furthermore, specific substituted TP derivatives are investigated as potent Phosphodiesterase 2 (PDE2) inhibitors for treating cognitive impairments and central nervous system diseases [ ]. Usage Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Eigenschaften

IUPAC Name

6-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOABBYCVPXZSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SC)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis Methodology

5-Amino-1,2,4-triazole undergoes alkylation with methanesulfenyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. Catalytic triethylamine facilitates deprotonation, yielding 2-(methylsulfanyl)-5-amino-1,2,4-triazole.

Reaction Conditions

  • Molar ratio : 1:1.2 (triazole : methanesulfenyl chloride)
  • Solvent : DMF
  • Temperature : 0–5°C (prevents disulfide formation)
  • Yield : 72–78% after recrystallization (ethanol/water)

Characterization via $$ ^1H $$-NMR confirms substitution:

  • δ 2.55 ppm (s, 3H, SCH$$ _3 $$)
  • δ 6.20 ppm (br s, 2H, NH$$ _2 $$)

Cyclocondensation to Form the Triazolopyrimidine Core

The triazolopyrimidine skeleton assembles via acid-catalyzed cyclization between 2-(methylsulfanyl)-5-amino-1,2,4-triazole and a β-diketone.

Di-Keto Component Synthesis

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as the C6 substituent source. Prepared via Claisen condensation:

  • 4-Methoxyacetophenone reacts with diethyl carbonate in toluene.
  • Sodium hydride (2.2 eq) drives enolate formation.
  • Reflux for 6 hours achieves 85–90% conversion.

Cyclization Reaction

Equimolar quantities of β-diketone and triazole react in glacial acetic acid under nitrogen.

Optimized Parameters

  • Catalyst : Fe$$ _3 $$O$$ _4 $$@SiO$$ _2 $$-SO$$ _3 $$H (20 mg/mmol substrate)
  • Temperature : 80°C (reflux)
  • Duration : 5 hours
  • Yield : 93% (7-hydroxy intermediate)

Mechanistic Insight

  • Knoevenagel condensation between β-diketone and triazole forms a conjugated enamine.
  • Intramolecular cyclization generates the bicyclic core.
  • Aromatization via proton loss stabilizes the triazolopyrimidine.

Functionalization at C7: Chlorination and Amination

Chlorination with Phosphoryl Chloride

The 7-hydroxyl group undergoes replacement using POCl$$ _3 $$:

Procedure

  • 7-Hydroxy intermediate (1 eq) suspended in POCl$$ _3 $$ (5 eq).
  • Reflux for 3 hours under anhydrous conditions.
  • Quench with ice-water, extract with dichloromethane.
  • Yield : 88–92% (7-chloro derivative).

Nucleophilic Amination

7-Chloro-6-(4-methoxyphenyl)-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine reacts with ammonia:

Conditions

  • Solvent : Methanol saturated with NH$$ _3 $$ gas (7M)
  • Temperature : 100°C (sealed tube)
  • Duration : 12 hours
  • Yield : 68–73%

Analytical Validation

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water)
  • HRMS : [M+H]$$ ^+ $$ calcd. for C$$ _15 $$H$$ _15 $$N$$ _6 $$OS: 343.1024, found 343.1026

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Reducing reaction time from hours to minutes:

  • Microwave power : 300 W
  • Temperature : 120°C
  • Duration : 20 minutes
  • Yield : 89% (comparable to conventional heating)

One-Pot Multicomponent Approach

Fe$$ _3 $$O$$ _4 $$-based nanocatalysts enable tandem reactions:

Component Role Quantity (mmol)
4-Methoxybenzaldehyde Aryl donor 1.0
Ethyl acetoacetate β-Ketoester 1.0
2-(Methylsulfanyl)-5-amino-triazole Heterocyclic precursor 1.0

Outcome

  • Catalyst : Fe$$ _3 $$O$$ _4 $$@SiO$$ _2 $$-SO$$ _3 $$H (15 mg/mmol)
  • Solvent : Water (green chemistry)
  • Yield : 84% (direct to 7-amine without chlorination)

Critical Analysis of Methodologies

Yield Optimization

Chlorination-Amination vs. One-Pot

Parameter Chlorination-Amination One-Pot Synthesis
Total Yield 60–65% 84%
Step Count 4 1
Catalyst Cost Low Moderate
Scalability Pilot-scale proven Lab-scale only

The one-pot method excels in atom economy but requires stringent stoichiometric control.

Substituent Effects on Reactivity

Introducing electron-donating groups (e.g., 4-methoxyphenyl) accelerates cyclization by stabilizing transition states through resonance. Conversely, methylsulfanyl’s steric bulk necessitates prolonged amination times.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder

Biologische Aktivität

6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest a broad spectrum of biological applications.

  • Molecular Formula: C13H13N5OS
  • Molar Mass: 287.34 g/mol
  • Melting Point: 280-282°C

Pharmacological Profile

Recent studies have highlighted the diverse pharmacological activities associated with 1,2,4-triazole derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The biological activity of 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be summarized as follows:

Antibacterial Activity

Research indicates that compounds containing the triazolo[1,5-a]pyrimidine core exhibit significant antibacterial effects. For instance:

  • MIC Values: Compounds similar to 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have shown MIC values ranging from 0.125 μg/mL to 8 μg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's structure suggests potential antifungal properties as well. Triazole derivatives are known for their efficacy against fungal pathogens:

  • Activity Against Fungi: Compounds in this class have demonstrated effectiveness against Candida albicans and other fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

  • COX-2 Inhibition: Similar derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may inhibit COX-2 activity effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo[1,5-a]pyrimidine derivatives:

  • Substituents Impacting Activity: The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances antibacterial activity. Conversely, longer alkyl chains on nitrogen positions can reduce efficacy .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of triazolo[1,5-a]pyrimidines and evaluated their antibacterial and antifungal activities. The results indicated that modifications at specific positions significantly influenced their potency .
  • Docking Studies : Computational docking studies have been employed to predict the binding affinity of these compounds to target enzymes involved in bacterial resistance mechanisms .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for several biological activities:

Anticancer Activity

Preliminary studies indicate that 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents through further optimization and testing .

Enzyme Inhibition

Research has shown that derivatives of this compound may act as inhibitors for specific enzymes relevant to diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). The inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase has been documented .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against certain bacterial strains. Its derivatives have shown efficacy in inhibiting the growth of pathogens such as Pseudomonas aeruginosa and Escherichia coli, making it a candidate for further investigation in antimicrobial therapy .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study focusing on its cytotoxicity against lung and breast cancer cells demonstrated that modifications to its structure could enhance its potency.
  • Diabetes Management : Research exploring its enzyme inhibitory effects showed promise in developing new treatments for managing blood glucose levels in diabetic patients.
  • Antimicrobial Drug Development : Investigations into its antimicrobial properties have led to promising results against resistant bacterial strains, indicating potential use in developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 6-Position

Compound Name 6-Position Substituent Molecular Weight Key Biological Activity/Notes References
6-(4-Methoxyphenyl)-2-(methylsulfanyl)... 4-Methoxyphenyl 265.32 Potential microtubule stabilization; moderate lipophilicity
6-(4-Chlorophenyl)... 4-Chlorophenyl 245.67 Higher electrophilicity; antimalarial activity
6-(3-Thienyl)... 3-Thienyl 217.25 Improved solubility; unconfirmed activity
6-(2,4,6-Trifluorophenyl)... 2,4,6-Trifluorophenyl 347.73 Microtubule stabilization (IC₅₀ < 100 nM)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) at the 6-position enhance target binding in microtubule-stabilizing agents .
  • 4-Methoxyphenyl provides moderate lipophilicity (LogP ~2.5 predicted), balancing solubility and membrane permeability .

Substituent Variations at the 2-Position

Compound Name 2-Position Substituent Molecular Weight Key Biological Activity/Notes References
6-(4-Methoxyphenyl)-2-(methylsulfanyl)... Methylsulfanyl (-SCH₃) 265.32 Enhanced metabolic stability; moderate cytotoxicity
2-(Cyclopropylmethyl)... Cyclopropylmethyl 348.27 Antimalarial (PfDHODH IC₅₀ = 12 nM)
2-(1,1-Difluoroethyl)... 1,1-Difluoroethyl 358.27 High potency against Plasmodium falciparum
2-(Dimethylaminomethyl)... Dimethylaminomethyl 344.34 Improved solubility; anti-tubercular activity

Key Findings :

  • Methylsulfanyl (-SCH₃) improves metabolic stability by resisting oxidative degradation compared to methyl (-CH₃) .
  • Bulkier substituents (e.g., cyclopropylmethyl, difluoroethyl) optimize binding in dihydroorotate dehydrogenase (DHODH) inhibitors .

Key Findings :

  • Fluorinated analogs exhibit lower acute toxicity, likely due to reduced metabolic activation .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPTSA, DMF, 80°C, 6h65–70>95%
SMe AdditionCH₃SH, K₂CO₃, DCM8590%

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl), SMe (δ 2.5–2.7 ppm), and amine protons (δ 5.5–6.0 ppm) .
  • ¹³C NMR : Confirm the triazolopyrimidine core (C2 at ~160 ppm) and methoxy group (OCH₃ at ~55 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 329.08 for C₁₄H₁₃N₅OS) .

X-ray Crystallography : Resolve bond lengths/angles (e.g., triazole-pyrimidine fusion angle ≈ 5–7°) and confirm substituent positions .

Q. Key Structural Data :

  • Crystal System : Monoclinic (analogous compounds) .
  • Hydrogen Bonding : N–H···N interactions stabilize the planar structure .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Assay Standardization :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
  • Validate enzyme inhibition (e.g., DHODH) with kinetic assays (IC₅₀ comparisons) .

Orthogonal Assays :

  • Pair cell viability (MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanistic consistency .

Structural Analogs : Compare activity trends with derivatives (e.g., replacing SMe with CF₃ or OCH₃ groups) to identify SAR patterns .

Q. Example Contradiction Analysis :

StudyReported IC₅₀ (μM)Assay ConditionsResolution
A0.5DHODH, pH 7.4Validated via SPR
B5.2Cell-based, serum-freeAdjusted serum content to 10% FBS

Advanced: What strategies improve the pharmacokinetic properties of this compound?

Methodological Answer:

Solubility Enhancement :

  • Introduce hydrophilic groups (e.g., morpholine or piperazine) at the 7-amine position .
  • Use prodrug approaches (e.g., phosphate esters) for aqueous formulation .

Metabolic Stability :

  • Replace labile groups: Swap SMe with CF₃ to reduce CYP450-mediated oxidation .
  • In vitro ADME : Test microsomal stability (human liver microsomes, t₁/₂ >60 min desirable) .

Permeability :

  • LogP Optimization: Aim for 2–3 (measured via shake-flask method) to balance membrane penetration and solubility .

Q. SAR Table for Modifications :

ModificationEffect on LogPMetabolic Stability (t₁/₂, min)
SMe → CF₃+0.5120
4-OCH₃ → 4-F-0.390

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation of the methoxyphenyl group .
  • Solubility for Stock Solutions : Prepare in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles degrade purity by ~15%) .
  • Stability Monitoring : Conduct monthly HPLC checks (degradants <2% acceptable) .

Advanced: How to elucidate the mechanism of enzyme inhibition for this compound?

Methodological Answer:

Kinetic Studies :

  • Competitive vs. Non-competitive : Vary substrate concentration (e.g., dihydroorotate for DHODH) and measure Vmax/Km shifts .

Structural Biology :

  • Co-crystallization : Resolve ligand-enzyme complexes (e.g., with DHODH at 2.0 Å resolution) to identify binding pockets .

Computational Modeling :

  • Docking (AutoDock Vina) : Simulate binding poses; validate with mutagenesis (e.g., Ala-scanning of key residues) .

Q. Key Binding Interactions :

  • Hydrogen Bonds : N7-amine with Asp237 (DHODH) .
  • Hydrophobic Contacts : 4-Methoxyphenyl with Leu172 .

Basic: What analytical techniques confirm compound purity?

Methodological Answer:

HPLC : Use a C18 column (4.6 × 150 mm) with UV detection (254 nm). Mobile phase: acetonitrile/0.1% TFA in water (gradient: 30→70% ACN over 20 min). Purity >98% required for biological assays .

Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Melting Point : Sharp range (e.g., 214–216°C) indicates high crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.